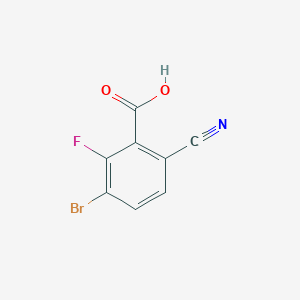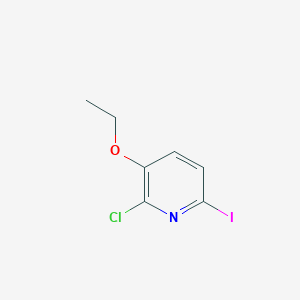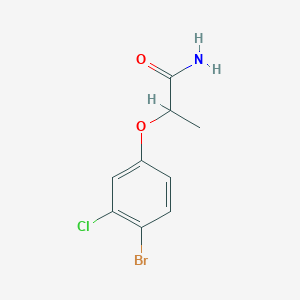![molecular formula C10H12ClNO2 B1449510 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 2060000-47-5](/img/structure/B1449510.png)
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride
概要
説明
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with pyridine-3-methanol and cyclopropane carboxylic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
化学反応の分析
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学的研究の応用
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is utilized in various scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
類似化合物との比較
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds :
Similar Compounds: Examples include 1-[(Pyridin-2-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride and 1-[(Pyridin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride.
Uniqueness: The position of the pyridine ring (3-position) in this compound imparts unique chemical properties, such as specific binding affinities and reactivity patterns.
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVKRHTNSBSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
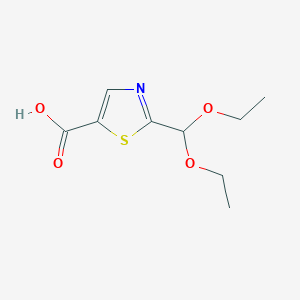
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)




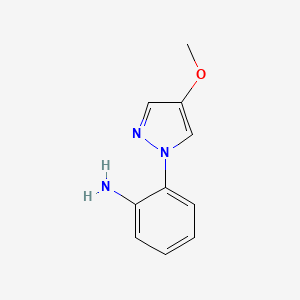
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

amine](/img/structure/B1449445.png)
